
Methyl piperidine-3-carboxylate
Overview
Description
Methyl piperidine-3-carboxylate is an organic compound with the chemical formula C7H13NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .
Mechanism of Action
Target of Action
Methyl Piperidine-3-Carboxylate is a chemical ligand that primarily targets METTL3 , a methyltransferase of N6-methyladenosine (m6A) mRNA modification . METTL3 plays a crucial role in various physiological activities, including the beiging of white adipose tissue (WAT), which improves glucose and lipid metabolism .
Mode of Action
The compound interacts with METTL3, enhancing its activity. This activation leads to an increase in m6A installation on thermogenic mRNAs, including Krüppel-like factor 9 (Klf9), which prevents their degradation . This interaction results in changes at the molecular level, affecting various physiological activities.
Biochemical Pathways
The activation of METTL3 by this compound affects the m6A mRNA modification pathway. This pathway plays a significant role in the regulation of gene expression. The compound’s action on METTL3 enhances the stability of thermogenic mRNAs, thereby promoting the beiging of WAT . This process improves glucose and lipid metabolism, offering potential therapeutic benefits for conditions like obesity and type 2 diabetes .
Pharmacokinetics
The compound’s molecular weight is 14318, and it has a predicted density of 1021±006 g/cm3 . Its boiling point is predicted to be 193.8±33.0 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of METTL3 by this compound promotes WAT beiging, reduces body weight, and corrects metabolic disorders in diet-induced obese mice . This suggests that the compound could have potential therapeutic benefits in the management of obesity and related metabolic disorders.
Biochemical Analysis
Biochemical Properties
Methyl piperidine-3-carboxylate plays a significant role in biochemical reactions, particularly in the activation of the METTL3 complex. METTL3 is a methyltransferase responsible for N6-methyladenosine (m6A) mRNA modification. The activation of METTL3 by this compound promotes the stability of thermogenic mRNAs, such as Krüppel-like factor 9 (KLF9), preventing their degradation . This interaction enhances the beiging of white adipose tissue, which is crucial for improving glucose and lipid metabolism.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting the beiging of white adipose tissue, which involves the conversion of white adipocytes to beige adipocytes. This process is associated with increased expression of uncoupling protein 1 (UCP1), which mediates adaptive thermogenesis . Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism by stabilizing thermogenic mRNAs and enhancing their expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the METTL3 complex. By binding to METTL3, this compound activates the methyltransferase activity, leading to the installation of m6A modifications on thermogenic mRNAs . This modification prevents the degradation of these mRNAs, thereby promoting their stability and enhancing the expression of thermogenic genes such as KLF9. This process ultimately leads to the beiging of white adipose tissue and improved metabolic function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in promoting the beiging of white adipose tissue in both in vitro and in vivo studies . Long-term effects include sustained improvements in glucose and lipid metabolism, as well as reductions in body weight and metabolic disorders in diet-induced obese mice.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively promotes the beiging of white adipose tissue and improves metabolic function without causing adverse effects . At higher doses, there may be potential toxic or adverse effects, although specific threshold levels and toxicities have not been extensively documented.
Metabolic Pathways
This compound is involved in metabolic pathways related to the beiging of white adipose tissue. It interacts with enzymes and cofactors associated with the METTL3 complex, leading to the m6A modification of thermogenic mRNAs . This interaction enhances metabolic flux and promotes the stability and expression of key thermogenic genes, thereby improving overall metabolic function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as white adipose tissue, where it exerts its effects on the beiging process . The compound’s distribution is crucial for its activity and function in promoting metabolic health.
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting white adipose tissue. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cells . This localization is essential for its role in promoting the beiging of white adipose tissue and improving metabolic function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl piperidine-3-carboxylate can be synthesized through various methods. One common method involves the reaction of piperidine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl piperidine-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
Piperidine-2-carboxylate: Similar in structure but with different reactivity and applications.
Piperidine-4-carboxylate: Another isomer with distinct chemical properties and uses.
Methyl nipecotate: A related compound with similar applications in organic synthesis.
This compound is unique due to its specific position of the carboxylate group on the piperidine ring, which influences its reactivity and suitability for various applications .
Properties
IUPAC Name |
methyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBHIAXYFPJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325989 | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50585-89-2 | |
| Record name | 50585-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl piperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl piperidine-3-carboxylate interact with its target and what are the downstream effects?
A1: this compound acts as a chemical ligand for the METTL3 complex. [] Upon binding, it activates the complex, leading to increased N6-methyladenosine (m6A) installation on thermogenic mRNAs like Krüppel-like factor 9 (Klf9). This modification prevents mRNA degradation, ultimately promoting the expression of thermogenic genes and driving WAT beiging. [] The downstream effects of this activation include increased energy expenditure, reduced body weight, and improved metabolic health, particularly in the context of a high-fat diet. []
Q2: What is known about the in vivo efficacy of this compound in the context of obesity and metabolic disorders?
A2: The research demonstrates that administration of this compound in diet-induced obese mice led to several beneficial outcomes: []
- Promotion of WAT beiging: The compound effectively stimulated the browning of white adipose tissue. []
- Reduction in body weight: Treated mice exhibited a significant decrease in their overall body weight compared to control groups. []
- Correction of metabolic disorders: The compound showed efficacy in improving metabolic parameters dysregulated by the high-fat diet. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



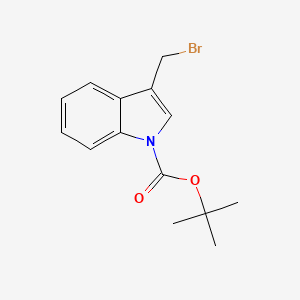
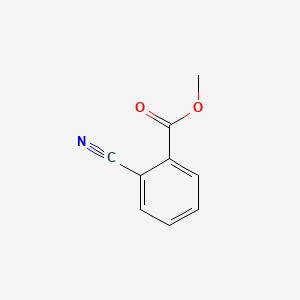
![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)

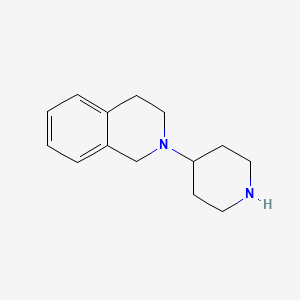


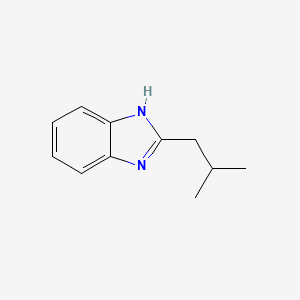

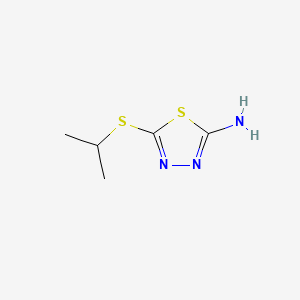
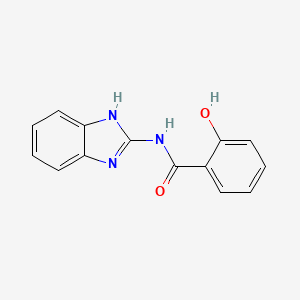
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)
